molecular formula C11H14ClNO2 B588682 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride CAS No. 149353-83-3

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride

Cat. No. B588682
CAS RN: 149353-83-3
M. Wt: 227.688
InChI Key: JIIAUSAIKOSEEF-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride” is a chemical compound. It is related to “7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one”, which is an intermediate in the synthesis of Tolvaptan . Tolvaptan is an orally active nonpeptide arginine vasopressin V2 receptor antagonist . Another related compound is lorcaserin [(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine], a selective, high affinity 5-HT (2C) full agonist .


Synthesis Analysis

The synthesis of related compounds involves several steps. For example, the synthesis of “7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one” involves an acylation reaction between 4-chloroaniline and succinic anhydride, followed by an intramolecular Friedel-Craft reaction, a reaction with ethylene glycol, and finally a reduction and de-ketalation under acidic conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzazepine Derivatives Synthesis : Research has focused on the synthesis of benzazepine derivatives, exploring various reaction pathways. For instance, the synthesis of tetrahydro-1-benzazepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying fused heterocyclic units demonstrates the versatility of starting materials like 2-(allylaryl)glycinates for constructing complex benzo[b]azepine structures through hydrolysis and other transformations (Guerrero et al., 2020). Another study developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, highlighting a methodological approach to constructing azepine-based compounds (Vaid et al., 2014).

  • Molecular and Supramolecular Structures : Detailed structural analysis of benzazepine derivatives reveals the hydrogen-bonded assembly in dimensions ranging from zero to three, showcasing the importance of intermolecular interactions in the crystal packing of these compounds. For example, the study by Guerrero et al. (2014) provides insight into the hydrogen-bonded structures of four related benzazepine derivatives, illustrating the diversity in molecular assembly from chains to three-dimensional frameworks (Guerrero et al., 2014).

Novel Synthetic Routes and Applications

  • Development of New Synthetic Methods : The research extends to the development of new methods for synthesizing benzazepine-based compounds. This includes practical and efficient routes to benzazepines with potential therapeutic applications, as well as novel strategies for constructing benzo[b]azepine scaffolds with significant selectivity and potency in various biological activities, such as inhibitors of human neuronal nitric oxide synthase (Annedi et al., 2012).

  • Cytotoxicity and Antiviral Activity : Some studies have investigated the cytotoxic and antiviral potentials of benzazepine derivatives. For instance, Yempala et al. (2020) explored the cytotoxic effects of dibenzofuran annulated 1-azepines, suggesting moderate cytotoxicity with potential implications for cancer research (Yempala et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood regulation, anxiety, and appetite control.

Mode of Action

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride acts as a 5-HT2C receptor agonist . This means it binds to the 5-HT2C receptor and activates it, mimicking the effect of serotonin. The activation of these receptors can lead to various physiological responses, including the release of certain neurotransmitters or hormones.

Biochemical Pathways

The activation of the 5-HT2C receptor triggers a cascade of biochemical reactions. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of the PLC pathway can lead to the release of intracellular calcium and the activation of protein kinase C (PKC), which can have various downstream effects on neuronal activity and neurotransmission .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the 5-HT2C receptor by 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride can lead to a variety of cellular and molecular effects. These may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity. The overall effect of these changes can influence behaviors and physiological processes associated with the 5-HT2C receptor, including mood regulation, anxiety, and appetite control .

Action Environment

The action, efficacy, and stability of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual variations in metabolism and excretion

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAUSAIKOSEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149353-83-3
Record name 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride
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